[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(23)22(19(26-2)21-20-13)12-25-18(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQCJARMVXVGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Triazinone Ring
The triazinone ring is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or diketones. For this compound, methyl 3-oxobutanoate reacts with 4-methyl-3-thiosemicarbazide under acidic conditions to yield 6-methyl-3-thioxo-1,2,4-triazin-5(4H)-one.
Reaction Conditions :
- Solvent: Ethanol/water mixture.
- Catalyst: Concentrated HCl.
- Temperature: Reflux at 80°C for 6–8 hours.
Mechanism :
- Nucleophilic attack of the thiosemicarbazide’s amino group on the carbonyl carbon of methyl 3-oxobutanoate.
- Cyclization with elimination of methanol and water to form the triazinone ring.
Introduction of the Methylsulfanyl Group
The thioxo group at position 3 is alkylated using methyl iodide (CH3I) in the presence of a base:
Reaction :
3-Thioxo-6-methyl-1,2,4-triazin-5(4H)-one + CH3I → 3-(methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one
Conditions :
Hydroxymethylation at Position 4
The introduction of a hydroxymethyl group is achieved via reaction with formaldehyde under basic conditions:
Reaction :
3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one + HCHO → 4-(hydroxymethyl)-3-(methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one
Conditions :
Synthesis of the Biphenyl Ester Moiety (Fragment B)
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl system is constructed using a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzoic acid and phenylboronic acid.
Reaction :
4-Bromobenzoic acid + Phenylboronic acid → [1,1'-Biphenyl]-4-carboxylic acid
Conditions :
Esterification to Acid Chloride
The biphenyl carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2):
Reaction :
[1,1'-Biphenyl]-4-carboxylic acid + SOCl2 → [1,1'-Biphenyl]-4-carbonyl chloride
Conditions :
- Solvent: Dichloromethane (DCM).
- Temperature: Reflux at 40°C for 2 hours.
Final Esterification: Coupling Fragments A and B
The hydroxymethyltriazinone (Fragment A) is esterified with [1,1'-biphenyl]-4-carbonyl chloride (Fragment B) under mild basic conditions:
Reaction :
4-(Hydroxymethyl)-3-(methylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one + [1,1'-Biphenyl]-4-carbonyl chloride → Target Compound
Conditions :
- Base: Pyridine (acts as both solvent and base).
- Temperature: 0°C → room temperature, 12 hours.
- Workup: Dilution with ice-cold HCl, extraction with chloroform, and purification via column chromatography.
Optimization and Challenges
Key Variables Impacting Yield
Common Byproducts and Mitigation
- Sulfoxide Formation : Oxidation of the methylsulfanyl group during esterification. Mitigated by conducting reactions under nitrogen.
- Di-Esterification : Over-reaction at the hydroxymethyl group. Controlled by slow addition of acyl chloride.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazine ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazine and biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1’-biphenyl]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The biphenyl ester replaces the sulfonylurea linkage, likely reducing acetolactate synthase (ALS) inhibition—a hallmark mechanism of sulfonylurea herbicides .
Table 2: Hypothetical Physicochemical Properties Based on Structural Analogs
Crystallographic and Conformational Analysis
Key considerations include:
- Conformational Flexibility : The biphenyl ester may adopt planar or twisted conformations, influencing molecular packing and crystal stability.
- Hydrogen Bonding: The 5-oxo group and triazinone nitrogen atoms likely participate in intermolecular hydrogen bonds, analogous to sulfonylurea herbicides .
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate is a triazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring with a methylsulfanyl group and a biphenyl carboxylate moiety. This unique structure contributes to its diverse chemical reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 367.41 g/mol |
| IUPAC Name | (6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)methyl [1,1'-biphenyl]-4-carboxylate |
| CAS Number | 877648-55-0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazine ring can engage in nucleophilic interactions with proteins, while the biphenyl moiety may facilitate π-π stacking interactions with aromatic residues in target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting signal transduction pathways.
- Antimicrobial Activity : Its structural features suggest potential antimicrobial properties against various pathogens.
Biological Activity
Research indicates that derivatives of triazines exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that similar triazine compounds possess significant antibacterial properties against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) below 50 µM against various strains of Mtb .
Anticancer Activity
Triazine derivatives have been investigated for their anticancer potential. A study highlighted that certain modifications on the triazine structure led to enhanced cytotoxicity against cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups was critical for increased activity .
Case Studies
Several studies have explored the biological activity of triazine derivatives similar to the compound :
- Study on Antimicrobial Properties :
- Anticancer Activity Evaluation :
Comparative Analysis
The compound's biological activity can be compared with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazole | Contains sulfur; known for antimicrobial properties | Antimicrobial |
| 1,2,4-Triazole derivatives | Similar nitrogen heterocycle; used in antifungal agents | Antifungal |
| Benzothiazole derivatives | Contains sulfur and nitrogen; potential anticancer activity | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
